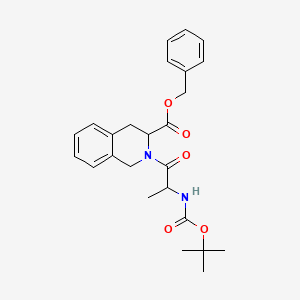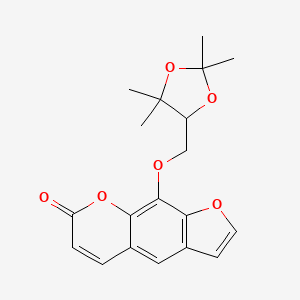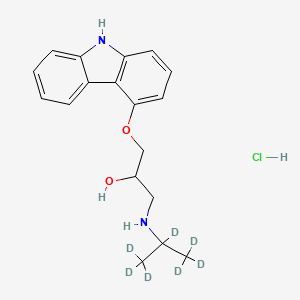
1-Piperazinecarboxylic acid, 4-ethyl-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethylpiperazine-1-carboxylate hydrochloride (1:1) is a chemical compound with the molecular formula C9H19ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl 4-ethylpiperazine-1-carboxylate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-ethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .
Applications De Recherche Scientifique
Ethyl 4-ethylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs for treating various diseases, such as cancer and neurological disorders.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 4-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways and cellular processes. For example, it may interact with neurotransmitter receptors in the brain, affecting mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the additional ethyl group.
Methyl piperazine-1-carboxylate: Contains a methyl group instead of an ethyl group.
1-Ethyl-4-piperidin-4-yl-piperazine: Contains an additional piperidine ring.
Uniqueness
Ethyl 4-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and industrial chemicals .
Propriétés
Numéro CAS |
63981-43-1 |
|---|---|
Formule moléculaire |
C9H19ClN2O2 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
ethyl 4-ethylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-3-10-5-7-11(8-6-10)9(12)13-4-2;/h3-8H2,1-2H3;1H |
Clé InChI |
NCRPDZJXUVPKNS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)


![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)

![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)

![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
